molecular formula C11H10N4OS B1461923 7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 1210610-70-0

7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No. B1461923
CAS RN: 1210610-70-0
M. Wt: 246.29 g/mol
InChI Key: OXTXHCMYDFEEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones involves a simple procedure based on the reaction of hydroxylamine or methoxyamine with 2,3-substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a mercaptoethyl group at the 7-position . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically addition-elimination reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H10N4OS and a molecular weight of 246.29 g/mol. More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its potential as an anticancer agent. It has shown promise in inhibiting the Tropomyosin receptor kinase A (TrKA), which is significant in the development of certain cancers . The compound’s ability to induce cell cycle arrest at the G2/M phase in HepG-2 cell lines suggests its utility in cancer treatment strategies .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with cancer-related enzymes. These studies help in predicting the orientation of the compound when bound to a target enzyme, which is crucial for designing inhibitors with high specificity and potency .

ADME Profiling

The compound has undergone ADME (Absorption, Distribution, Metabolism, and Excretion) studies to predict its pharmacokinetic properties. This includes its potential gastrointestinal absorption and blood-brain barrier permeability, which are important factors in drug development .

Enzymatic Assays

Enzymatic assays have been used to determine the compound’s inhibitory effects on TrKA. These assays provide quantitative measurements of the compound’s efficacy in inhibiting the enzymatic activity, which is a critical step in validating its potential as a therapeutic agent .

Apoptosis Induction

Research has indicated that this compound can induce apoptosis, which is the process of programmed cell death. This is a desirable effect in cancer treatment, as it can lead to the selective elimination of cancer cells .

Synthesis of Derivatives

The compound serves as a starting point for the synthesis of a variety of derivatives. These derivatives can have diverse biological activities and can be optimized for better therapeutic profiles. The synthesis process and the resulting derivatives are valuable for expanding the scope of research in medicinal chemistry .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as antitumor agents .

Future Directions

The future directions for this compound and its derivatives could involve further exploration of their potential as antitumor agents . Additionally, due to their significant photophysical properties, they could also be studied for potential applications in material science .

properties

IUPAC Name

11-(2-sulfanylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c16-11-8-7-12-10-1-3-13-15(10)9(8)2-4-14(11)5-6-17/h1-4,7,17H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTXHCMYDFEEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Reactant of Route 4
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Reactant of Route 5
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Reactant of Route 6
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.